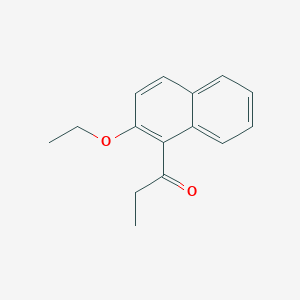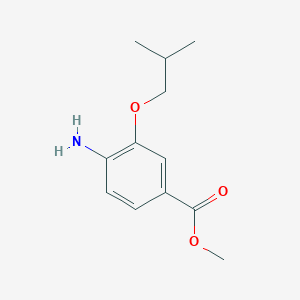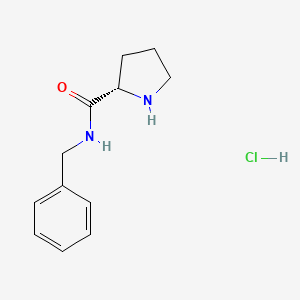![molecular formula C14H18ClNO3 B7846841 7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B7846841.png)
7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is a synthetic organic compound noted for its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride typically involves the condensation of an appropriate piperidine derivative with a chromene precursor under controlled conditions. Solvents such as ethanol or methanol may be employed, and the reaction can be catalyzed by acids or bases depending on the desired pathway.
Industrial Production Methods: : For industrial-scale production, the process might be optimized by utilizing automated reactors and continuous flow chemistry techniques. This allows for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: : 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation might employ reagents like potassium permanganate, while reduction could involve lithium aluminum hydride. Substitution reactions might use halogenating agents or nucleophiles.
Major Products Formed: : Depending on the reaction type, products could range from oxidized or reduced derivatives to various substituted compounds with different functional groups introduced at specific sites on the molecule.
Aplicaciones Científicas De Investigación
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is utilized in a myriad of research contexts:
Chemistry: : As a model compound for studying spirocyclic structures and their reactivity.
Biology: : Examining interactions with enzymes or receptor sites, exploring its potential as a biochemical probe.
Medicine: : Potential pharmacological applications, including acting as a lead compound for drug development targeting specific molecular pathways.
Industry: : Used in material science for the development of novel polymers or advanced materials due to its stable spiro structure.
Mecanismo De Acción
Effects and Pathways: : The compound's mechanism of action involves binding to specific molecular targets, potentially altering biochemical pathways. For instance, it might inhibit or activate particular enzymes, thus influencing metabolic processes.
Molecular Targets: : These could include enzyme active sites or receptor binding domains, leading to changes in cellular signaling or metabolic activity.
Comparación Con Compuestos Similares
Uniqueness and Similar Compounds: : Compared to other spirocyclic compounds such as spiro[indoline-3,2'-quinolin]-2(1H)-one, 7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride possesses unique methoxy and piperidine functionalities which may confer distinctive reactivity and biological activity.
List of Similar Compounds
Spiro[indoline-3,2'-quinolin]-2(1H)-one
Spiro[oxindole-3,3'-pyrrolidin]-2-one
Spiro[pyrrolidine-2,3'-oxindole]
Spiro[chroman-4,4'-piperidin]-2-one
So, there you have it! This compound's potential stretches wide and deep across various fields, offering exciting avenues for research and application. Any part of this more intriguing to you than others?
Propiedades
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZOKFJLHQFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid](/img/structure/B7846808.png)




![3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B7846830.png)
![6,8-Dichloro-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846837.png)



